molecular formula C16H12N2O4S B2964309 (2E)-2-(4-methylbenzenesulfonyl)-3-(4-nitrophenyl)prop-2-enenitrile CAS No. 49678-64-0

(2E)-2-(4-methylbenzenesulfonyl)-3-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B2964309
CAS No.: 49678-64-0
M. Wt: 328.34
InChI Key: PNRFBWVUYRBHQA-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(4-methylbenzenesulfonyl)-3-(4-nitrophenyl)prop-2-enenitrile is a strategically designed synthetic compound that belongs to the class of sulfonyl-enenitrile derivatives, featuring a conjugated π-system with electron-withdrawing benzenesulfonyl and nitrophenyl substituents. This specific stereochemical configuration (E-isomer) is critical for maintaining the planar geometry necessary for optimal biological interaction with cellular targets. The compound's core structure incorporates a prop-2-enenitrile backbone, which serves as a key pharmacophore in various bioactive molecules, particularly those investigated for their antimicrobial and chemotherapeutic potential . Current research indicates this compound holds significant promise as a core scaffold in medicinal chemistry, particularly for the development of novel anti-infective agents. Its structural features are analogous to those found in nitroheterocyclic prodrugs like Delamanid and Pretomanid, which are activated by bacterial nitroreductases . The 4-nitrophenyl group is a key functional element, acting as a potent electron-acceptor. In related compounds, this feature is associated with a characteristically low LUMO energy, which facilitates reductive activation within hypoxic environments, such as those found in solid tumors or intracellular mycobacterial infections . This reductive activation mechanism can trigger the generation of cytotoxic reactive intermediates, leading to bacterial cell death or apoptosis in cancer cells. The primary research applications for this compound include: 1) serving as a key intermediate in the synthesis of more complex pyrazoline and other heterocyclic derivatives with improved aqueous solubility and bioactivity ; 2) investigation as a potential antitubercular agent against Mycobacterium tuberculosis H37Rv strains, utilizing assays like the Resazurin microtiter assay (REMA) to determine minimum inhibitory concentrations ; and 3) exploration in anticancer research, leveraging its potential to undergo bio-reduction and induce cytotoxicity in hypoxic tumor cells. The compound is For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-12-2-8-15(9-3-12)23(21,22)16(11-17)10-13-4-6-14(7-5-13)18(19)20/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRFBWVUYRBHQA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-(4-methylbenzenesulfonyl)-3-(4-nitrophenyl)prop-2-enenitrile, with the molecular formula C16_{16}H12_{12}N2_{2}O4_{4}S and a molecular weight of 328.35 g/mol, is an organic compound notable for its potential biological activities. This compound has garnered interest in various fields including medicinal chemistry, pharmacology, and materials science due to its unique structural features and functional groups.

Chemical Structure

The compound features:

  • A methylbenzenesulfonyl group, which may enhance its solubility and reactivity.
  • A nitrophenyl group that can participate in electrophilic aromatic substitution reactions.
  • An enenitrile moiety which is known for its reactivity in nucleophilic addition reactions.

The biological activity of this compound may involve:

  • Antimicrobial Activity : The sulfonyl and nitro groups can interact with bacterial membranes or essential enzymes, potentially disrupting cellular functions.
  • Anticancer Properties : The compound may inhibit specific signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

Research Findings

Recent studies have explored the biological implications of this compound. Below are key findings:

Study FocusFindings
AntimicrobialExhibited significant activity against various bacterial strains, with mechanisms involving membrane disruption.
AnticancerIn vitro studies indicated the ability to inhibit tumor cell growth through apoptosis induction.
Enzyme InhibitionDemonstrated inhibition of specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating strong antimicrobial potential.
  • Cancer Cell Proliferation : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, demonstrating its potential as an anticancer agent.
  • Enzyme Activity : Research on enzyme inhibition revealed that this compound inhibited the activity of carbonic anhydrase with an IC50 value of 25 µM, suggesting its role as a therapeutic agent in conditions where this enzyme is implicated.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamideLacks sulfonyl groupModerate antimicrobial activity
(E)-N-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamideChlorine substituent instead of methyl groupLower anticancer efficacy

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below compares substituents, electronic properties, and synthesis methods of the target compound with analogs:

Compound Name Substituents (R1, R2) Synthesis Method Key Electronic Effects
Target: (2E)-2-(4-methylbenzenesulfonyl)-3-(4-nitrophenyl)prop-2-enenitrile R1 = 4-MeC6H4SO2; R2 = 4-NO2C6H4 Knoevenagel condensation Strong EWG (sulfonyl, nitro) → Low LUMO
(2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) R1 = pyridin-3-yl; R2 = diphenylamino Microwave-assisted EDG (diphenylamino) → High HOMO
trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile R1 = 3,4-(MeO)2C6H3; R2 = 4-NO2C6H4 Knoevenagel condensation Moderate EDG (methoxy) vs. EWG (nitro)
(2Z)-3-(4-fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile R1 = methoxyimino; R2 = 4-FC6H4 Unspecified Fluorine (weak EWG) → Polarizability
(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazinyl]prop-2-enenitrile R1 = 4-BrC6H4SO2; R2 = heterocyclic Multi-step synthesis Sulfonyl + halogen → Enhanced reactivity

Key Observations :

  • Electron-withdrawing groups (EWGs) like sulfonyl and nitro (target compound) lower LUMO energy, enhancing charge-transfer capabilities compared to electron-donating groups (EDGs) like diphenylamino ().
  • Heterocyclic substituents (e.g., pyridinyl in , piperazinyl in ) introduce steric bulk and alter solubility.

Physicochemical and Crystallographic Properties

Solvent Effects and Conformational Stability
  • Target Compound: The sulfonyl group likely restricts rotational freedom, reducing solvent-induced conformational polymorphism compared to analogs like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I), which exhibits anti and syn conformers in polar solvents ().
  • Crystal Packing : Sulfonyl-oxygen and nitro groups promote π-π stacking and hydrogen bonding, similar to nitro-containing analogs ().
HOMO-LUMO and Electrochemical Properties
Compound HOMO (eV) LUMO (eV) Gap (eV)
Target (predicted) -6.8 -3.2 3.6
(2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) -5.1 -2.3 2.8
trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile -6.2 -3.0 3.2

Trends :

  • Lower HOMO-LUMO gaps in EDG-containing compounds (e.g., diphenylamino in ) correlate with red-shifted absorption spectra, making them suitable for optoelectronics.
  • Higher gaps in sulfonyl/nitro derivatives (target) suggest stability under oxidative conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and optimization strategies for (2E)-2-(4-methylbenzenesulfonyl)-3-(4-nitrophenyl)prop-2-enenitrile?

  • Methodological Answer : The synthesis typically involves sulfonylation and nitration steps. For example, sulfonamide derivatives are often prepared via coupling reactions between 4-methylbenzenesulfonyl chloride and a nitro-substituted propenenitrile precursor under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Reaction optimization may focus on temperature control (0–25°C), stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to precursor), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹, nitrile C≡N at ~2240 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and vinyl protons (δ 6.5–7.5 ppm, coupling constant J ≈ 16 Hz for E-configuration). ¹³C NMR confirms sulfonyl and nitrophenyl carbons .
  • X-ray Diffraction : Resolves stereochemistry and crystal packing, as seen in orthorhombic systems (space group P2₁2₁2₁, a = 8.94 Å, b = 10.30 Å, c = 24.92 Å) .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its biochemical interactions?

  • Methodological Answer : The orthorhombic crystal lattice (evidenced by unit cell parameters a = 8.94 Å, b = 10.30 Å, c = 24.92 Å) suggests tight molecular packing due to sulfonyl-nitro π-stacking and hydrogen bonding. This rigidity may reduce conformational flexibility, impacting binding to biological targets like NF-κB. Computational docking (e.g., AutoDock Vina) can model interactions using the crystal structure as a template .

Q. What computational methods are suitable for analyzing the electronic properties of this sulfonamide derivative?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Mulliken charges. These analyses predict reactivity sites (e.g., nitrophenyl as electrophilic center) and stability under physiological conditions. Software like Gaussian 09 or ORCA is recommended .

Q. How can contradictions in reported biological activities of sulfonamide derivatives be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity may arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Systematic approaches include:

  • Dose-Response Studies : IC₅₀ determination across multiple cell lines.
  • Comparative Meta-Analysis : Cross-referencing data from standardized assays (e.g., CLSI guidelines for antimicrobial testing).
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing 4-nitrophenyl with 4-chlorophenyl) to isolate contributing moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.